Cas no 150629-67-7 (Fmoc-L-Lys(Dde)-OH)

Fmoc-L-Lys(Dde)-OH structure
Fmoc-L-Lys(Dde)-OH structure
Product Name:Fmoc-L-Lys(Dde)-OH
CAS No:150629-67-7
MF:C31H36N2O6
MW:532.627348899841
MDL:MFCD00278818
CID:65209
PubChem ID:135404832
Update Time:2025-10-29

Fmoc-L-Lys(Dde)-OH Chemical and Physical Properties

Names and Identifiers

    • N-Fmoc-N'-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-lysine
    • Fmoc-D-Lys(Dde)-OH
    • (2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid
    • Fmoc-L-Lys(Dde)-OH
    • Fmoc-Lys-(DDE)-OH
    • FMOC-LYS(DDE)-OH
    • H-Orn-OMe·2HCl
    • (S)-2-[((9H-fluoren-9-yl)methoxy)carbonylamino]-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]hexanoic acid
    • AmbotzFAA1390
    • Fmoc-K(Dde)-OH
    • Fmoc-Lys(Dde)
    • N-Fmoc-N'-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine
    • FMOC-L-LYS(DDE)
    • FMOC-LYSINE(DDE)-OH
    • Nα-Fmoc-Nω-Dde-L-lysine
    • N-ALPHA-FMOC-N-EPSILON-DDE-D-LYSINE
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl Lys(Dde)-OH
    • N(A)-fmoc-N(E)(4,4-dime.-2,6-dioxocyclo-hexylidene)et.-L-lys
    • Fmoc-L-Lysine(Dde)-OH
    • ZPSRBXWVBNVFTO-VWLOTQADSA-N
    • BCP07529
    • AB0044326
    • AX8032025
    • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-lysine
    • C31H36N2O6
    • DTXSID50448256
    • F10650
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
    • EN300-380961
    • Nf inverted question mark-[(9H-Fluoren-9-ylmethyloxy)carbonyl]-Nepsilon-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine
    • L-Lysine, N6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • N-alpha-Fmoc-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine
    • DS-15034
    • HY-W041987
    • CID 10918490
    • SCHEMBL1983929
    • AKOS016842773
    • (2S)-6-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
    • MFCD00278818
    • N-alpha-(9-Fmoc)-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine
    • F1270
    • 150629-67-7
    • AC-27599
    • (2S)-6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • CS-W022727
    • MDL: MFCD00278818
    • Inchi: 1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/b32-19+/t25-/m0/s1
    • InChI Key: AOHSSQNORWQENF-OWLVZTDXSA-N
    • SMILES: OC1=C(/C(/C)=N/CCCC[C@@H](C(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C(CC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 532.25700
  • Monoisotopic Mass: 532.25733687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 11
  • Complexity: 964
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125
  • XLogP3: 4.6

Experimental Properties

  • Melting Point: ~80 °C (dec.)
  • PSA: 121.80000
  • LogP: 5.75220

Fmoc-L-Lys(Dde)-OH Security Information

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Fmoc-L-Lys(Dde)-OH Production Method

Fmoc-L-Lys(Dde)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:150629-67-7)Fmoc-L-Lys(Dde)-OH
Order Number:A851429
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:35
Price ($):446.0
Email:sales@amadischem.com

Additional information on Fmoc-L-Lys(Dde)-OH

Fmoc-L-Lys(Dde)-OH: A Comprehensive Overview

Fmoc-L-Lys(Dde)-OH is a compound with the CAS number 150629-67-7, which is widely recognized in the field of peptide chemistry and organic synthesis. This compound is a derivative of lysine, one of the 20 standard amino acids, and is commonly used as a building block in the synthesis of peptides and proteins. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino terminus, while the Dde (4,4'-dimethoxytrityl) group protects the lysine side chain. The hydroxyl group (-OH) at the carboxyl terminus indicates that this compound is in its free acid form.

The synthesis of Fmoc-L-Lys(Dde)-OH involves multiple steps, including the protection of lysine's amino and side chain groups. The use of Fmoc and Dde groups ensures that these functional groups remain inert during peptide synthesis, allowing for precise control over the assembly of peptide chains. Recent advancements in peptide synthesis have made this compound even more valuable, as researchers continue to explore its applications in drug discovery, biotechnology, and materials science.

One of the most significant applications of Fmoc-L-Lys(Dde)-OH is in solid-phase peptide synthesis (SPPS), a method that revolutionized peptide chemistry in the latter half of the 20th century. In SPPS, amino acids like Fmoc-L-Lys(Dde)-OH are attached to a solid support, such as polystyrene resin, allowing for efficient and scalable synthesis of peptides. The use of protecting groups like Fmoc and Dde ensures that each step of the synthesis is highly controlled, minimizing side reactions and maximizing yield.

Recent studies have highlighted the potential of Fmoc-L-Lys(Dde)-OH in the development of bioactive peptides with therapeutic applications. For instance, researchers have utilized this compound to synthesize peptides that target specific receptors or enzymes involved in diseases such as cancer and neurodegenerative disorders. The ability to precisely control the sequence and structure of peptides using compounds like Fmoc-L-Lys(Dde)-OH has opened new avenues for drug discovery.

In addition to its role in peptide synthesis, Fmoc-L-Lys(Dde)-OH has also been explored for its potential in materials science. For example, researchers have used this compound to synthesize self-assembling peptides that form nanofibers or hydrogels with unique mechanical properties. These materials have applications in tissue engineering, drug delivery systems, and biosensors.

The development of more efficient synthetic methods for compounds like Fmoc-L-Lys(Dde)-OH has been a focus of recent research efforts. For example, advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure amino acids, which are critical for studying chiral interactions in biological systems. These improvements have not only enhanced the quality of synthesized peptides but also reduced production costs.

Furthermore, the use of computational chemistry tools has provided deeper insights into the properties and reactivity of Fmoc-L-Lys(Dde)-OH. Molecular modeling studies have revealed how the protecting groups influence the electronic environment around the amino acid backbone, shedding light on reaction mechanisms and optimization strategies.

In conclusion, Fmoc-L-Lys(Dde)-OH (CAS No. 150629-67-7) is a versatile compound with wide-ranging applications in peptide chemistry and beyond. Its role as a key building block in peptide synthesis continues to drive innovation across various fields, from drug discovery to materials science. As research progresses, we can expect even more exciting developments involving this important compound.

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Amadis Chemical Company Limited
(CAS:150629-67-7)Fmoc-L-Lys(Dde)-OH
A851429
Purity:99%
Quantity:100g
Price ($):446.0
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